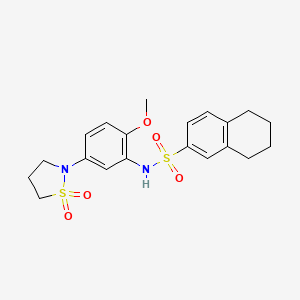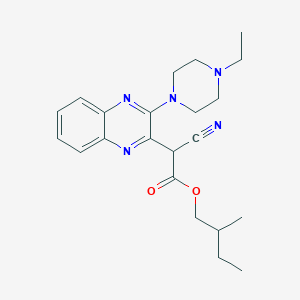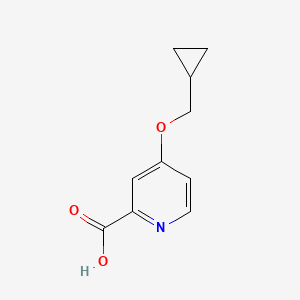methanone CAS No. 338777-13-2](/img/structure/B2947178.png)
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone (CMP) is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research. CMP is a member of the class of compounds known as arylalkylpyrrolidinones, which are known for their biological activity and ability to interact with various types of receptors. CMP has been investigated for its potential use in various areas, such as drug design, drug delivery, and drug metabolism.
Wissenschaftliche Forschungsanwendungen
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in various areas of scientific research. It has been investigated for its ability to interact with various types of receptors, such as dopamine, serotonin, and GABA receptors. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has also been studied for its potential use in drug design, drug delivery, and drug metabolism. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in the treatment of various diseases and disorders, including anxiety, depression, addiction, and schizophrenia.
Wirkmechanismus
The mechanism of action of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is not fully understood. However, it is believed that [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone interacts with various types of receptors, such as dopamine, serotonin, and GABA receptors, to produce its biological effects. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is thought to modulate the activity of these receptors, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in the treatment of various diseases and disorders. In animal studies, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been found to have antidepressant-like effects, as well as anxiolytic-like effects. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has also been found to have neuroprotective effects, as well as anti-inflammatory and antinociceptive effects. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been found to have neuroprotective effects in animal models of Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in laboratory experiments has several advantages. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively low-cost compound, which makes it an attractive option for laboratory experiments. However, there are some limitations to using [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in laboratory experiments. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is a relatively new compound, and its mechanism of action is not fully understood. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for the use of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in humans. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone could be used in drug design and drug delivery, as well as in the development of new treatments for various diseases and disorders. Finally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone could be used to study the effects of various drugs on the brain and nervous system.
Synthesemethoden
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 1-methyltetrahydropyrrol-3-yl methanol in the presence of a base. This reaction yields 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanol. The second step involves the reaction of 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanol and 4-methoxyphenylmethanone in the presence of a base. This reaction yields 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone ([4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone).
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-21-11-17(13-3-7-15(20)8-4-13)18(12-21)19(22)14-5-9-16(23-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIVVSDLXNEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2947097.png)


![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)


![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
